

Application Notes and Protocols: Transwell Invasion Assay with Dehydroandrographolide

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Compound of Interest

Compound Name: Dehydroandrographolide

Cat. No.: B8048842

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a Transwell invasion assay to evaluate the anti-invasive properties of **Dehydroandrographolide** (DA), a natural compound with demonstrated anti-cancer activities.^[1] These application notes are intended to guide researchers in pharmacology, oncology, and drug development in assessing the potential of DA as a therapeutic agent against cancer metastasis.

Dehydroandrographolide has been shown to inhibit the migration and invasion of various cancer cells, including oral and osteosarcoma cancer cells.^{[2][3]} The compound exerts its effects by modulating key signaling pathways and downregulating the activity of matrix metalloproteinases (MMPs), which are crucial enzymes in the degradation of the extracellular matrix, a critical step in cancer cell invasion.^[2]

Quantitative Data Summary

The following table summarizes the inhibitory effects of **Dehydroandrographolide** and its parent compound, Andrographolide, on cancer cell invasion and related molecular targets. This data has been compiled from various studies to provide a reference for expected outcomes.

Compound	Cell Line	Assay	Concentration	Observed Effect	Reference
Dehydroandrographolide	SCC9 (Oral Cancer)	Boyden Chamber Assay	Not Specified	Significant inhibition of migration and invasion	[2]
Dehydroandrographolide	Osteosarcoma Cells	Transwell Assay	Not Specified	Effective inhibition of migration and invasion	
Andrographolide	MDA-MB-231 (Breast Cancer)	Migration Assay	10 μ M	Inhibition of cell migration	
Andrographolide	MDA-MB-231 (Breast Cancer)	Invasion Assay	10 μ M	Inhibition of cell invasion	
Andrographolide	MDA-MB-231 (Breast Cancer)	Proliferation Assay (CCK-8)	77.87 μ M	IC50 for cell proliferation	
Andrographolide	MCF-7 (Breast Cancer)	Western Blot	20, 40, 60 μ M	Downregulation of ER α protein expression (36%, 50%, 86% inhibition respectively)	
Andrographolide	MCF-7 (Breast Cancer)	Western Blot	40, 60 μ M	Downregulation of PI3K protein expression (21% and 36%)	

inhibition
respectively)

Experimental Protocol: Transwell Invasion Assay

This protocol outlines the steps for assessing the effect of **Dehydroandrographolide** on the invasive potential of cancer cells using a Transwell chamber system.

Materials:

- 24-well Transwell® inserts (8 µm pore size)
- Matrigel® Basement Membrane Matrix
- Cancer cell line of interest (e.g., SCC9, MDA-MB-231)
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- **Dehydroandrographolide** (DA)
- Serum-free cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Cotton swabs
- Methanol (for fixation)
- Crystal Violet staining solution (0.5% in 25% methanol)
- Inverted microscope with a camera

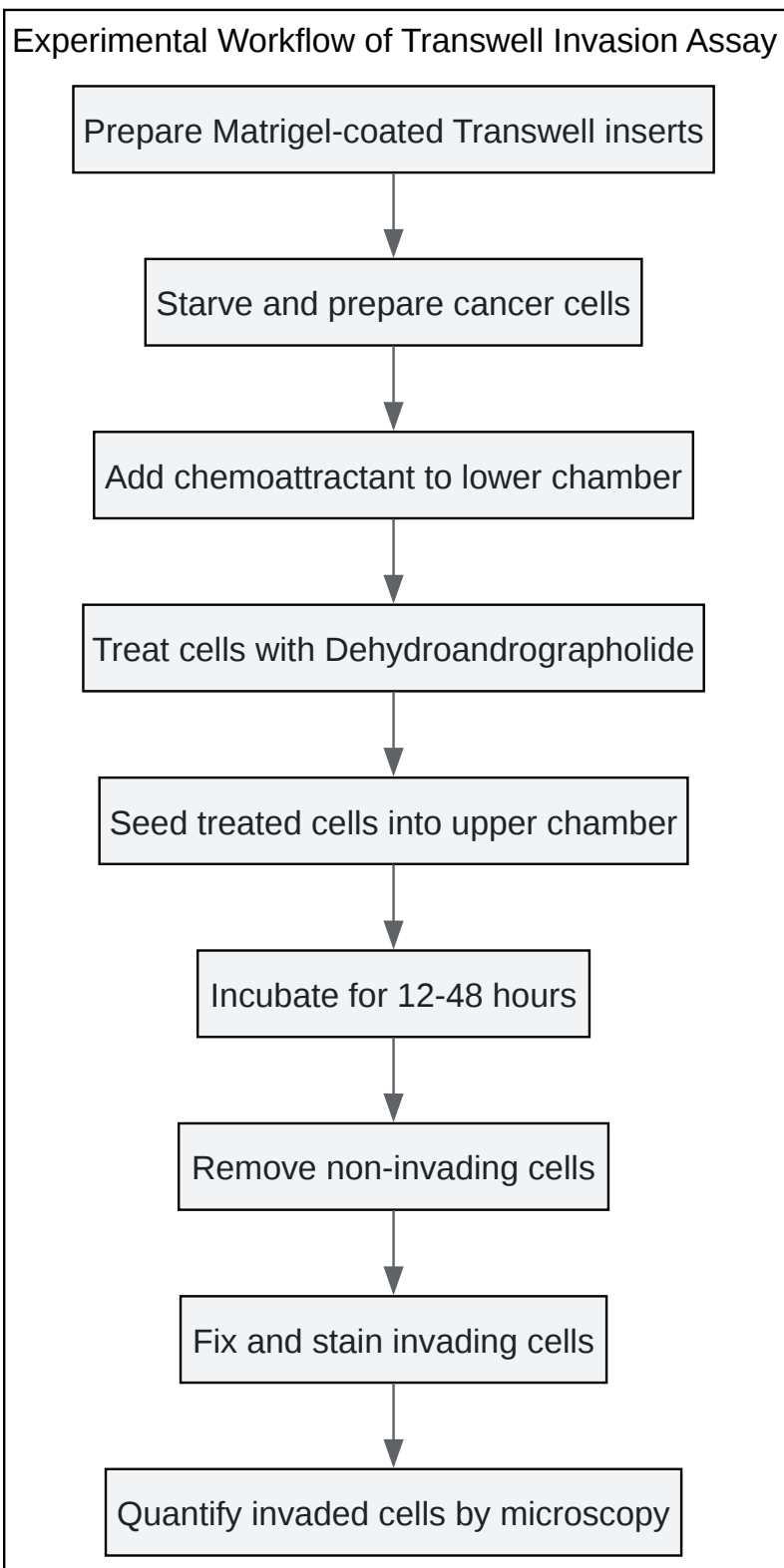
Procedure:

- Preparation of Matrigel-Coated Inserts:
 - Thaw Matrigel® on ice overnight in a 4°C refrigerator.
 - Dilute Matrigel® with cold, serum-free medium (the dilution factor should be optimized for the cell line, typically 1:3 to 1:8).
 - Add 50-100 µL of the diluted Matrigel® solution to the upper chamber of the Transwell® inserts.
 - Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel® to solidify.
- Cell Preparation:
 - Culture cancer cells to 70-80% confluency.
 - The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 18-24 hours.
 - On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium at a concentration of 1×10^5 to 1×10^6 cells/mL.
- Assay Setup:
 - In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing 10% FBS as a chemoattractant).
 - To the resuspended cells, add various concentrations of **Dehydroandrographolide** (e.g., 0, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).
 - Add 200 µL of the cell suspension containing the different concentrations of DA to the upper chamber of the Matrigel-coated inserts.
- Incubation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-48 hours. The incubation time should be optimized based on the invasive properties of the cell line.

- Fixation and Staining:
 - After incubation, carefully remove the inserts from the wells.
 - Use a cotton swab to gently remove the non-invading cells and the Matrigel® from the upper surface of the membrane.
 - Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 15-20 minutes.
 - Allow the inserts to air dry completely.
 - Stain the cells by immersing the inserts in Crystal Violet solution for 20-30 minutes.
 - Gently wash the inserts with PBS or distilled water to remove excess stain and allow them to air dry.
- Quantification:
 - Visualize the stained, invaded cells using an inverted microscope.
 - Capture images from at least five random fields of view for each insert.
 - Count the number of invaded cells per field. The data can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to the control group.
 - Calculate the percentage of invasion inhibition using the following formula: % Inhibition = $[1 - (\text{Number of invaded cells in DA-treated group} / \text{Number of invaded cells in control group})] \times 100$

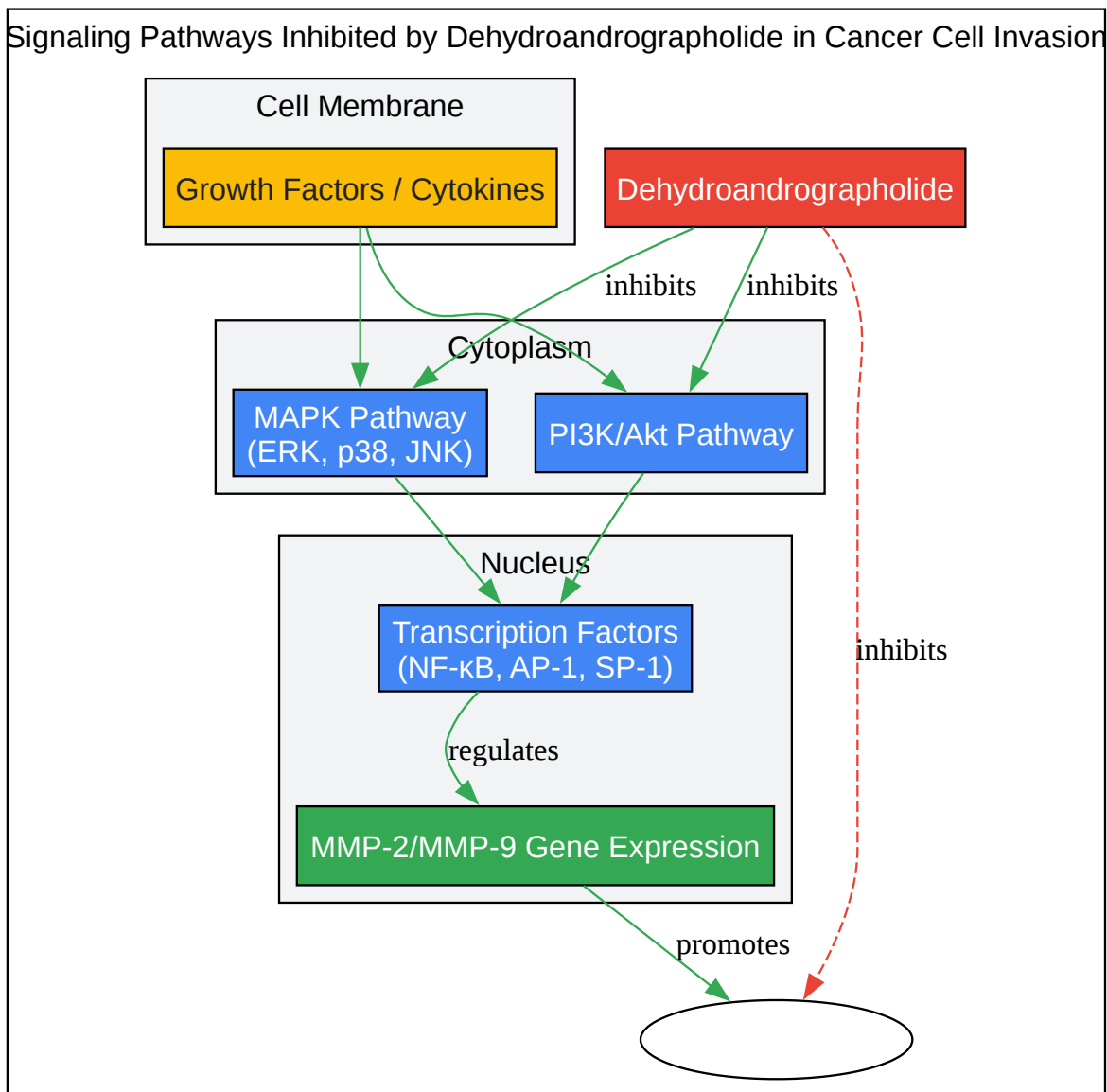
Signaling Pathways and Experimental Workflow Diagrams

To visually represent the mechanisms of action and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).



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Experimental Workflow Diagram



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Dehydroandrographolide Signaling Pathway

Mechanism of Action

Dehydroandrographolide has been shown to inhibit cancer cell invasion through multiple mechanisms. In oral cancer cells, DA treatment significantly inhibits the migration and invasion

abilities of SCC9 cells. This effect is associated with the inhibition of Matrix Metalloproteinase-2 (MMP-2) activity and a reduction in its protein levels. The downregulation of MMP-2 is mediated through the suppression of the NF- κ B, AP-1, and SP-1 transcription factors. Furthermore, DA has been observed to inhibit the phosphorylation of key signaling molecules in the MAPK pathway, including ERK1/2, p38, and JNK1/2.

In osteosarcoma, **Dehydroandrographolide** has been found to inhibit cell growth and metastasis by reversing the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion, by targeting SATB2. The parent compound, andrographolide, has also been shown to suppress breast cancer cell migration and invasion by downregulating MMP-9 expression through the inhibition of the NF- κ B signaling pathway. Additionally, andrographolide can inhibit the PI3K/Akt/mTOR signaling pathway, which is also implicated in cell migration and invasion. These findings suggest that **Dehydroandrographolide**'s anti-invasive effects are multifaceted, involving the modulation of several key signaling pathways that regulate cell motility and extracellular matrix degradation.

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